molecular formula C14H13N3O2S B3002461 Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate CAS No. 1397198-76-3

Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate

Cat. No.: B3002461
CAS No.: 1397198-76-3
M. Wt: 287.34
InChI Key: XTYYBQZBMQNIGT-UHFFFAOYSA-N
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Description

Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural features, which include an imidazo[2,1-B][1,3]thiazole core fused with an aminophenyl group and an ethyl ester moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the imidazo[2,1-B][1,3]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Scientific Research Applications

Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate
  • 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole derivatives
  • 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate stands out due to its specific structural features, such as the position of the aminophenyl group and the presence of the ethyl ester moiety. These features contribute to its unique biological activities and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 6-(4-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYYBQZBMQNIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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